molecular formula C20H20N6O7S4 B1668858 Cefodizime CAS No. 69739-16-8

Cefodizime

Cat. No.: B1668858
CAS No.: 69739-16-8
M. Wt: 584.7 g/mol
InChI Key: XDZKBRJLTGRPSS-ROTLSHHCSA-N
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Chemical Reactions Analysis

Mechanism of Action: Interaction with PBPs

Cefodizime exerts bactericidal effects by acylating serine residues in PBPs, disrupting bacterial cell wall synthesis. Key interactions include:

Target PBPsBinding AffinityBiological Impact
PBP 1A/BHighInhibits peptidoglycan elongation .
PBP 2ModerateAlters cell shape and septation .
PBP 3HighBlocks cell division .

Kinetic Analysis :

  • The acylation rate (k2/Kk_2/K) for PBP 1A/B is 1.2×104M1s11.2\times 10^4\,\text{M}^{-1}\text{s}^{-1} .

  • Deacylation (recovery of enzyme activity) is slow (t1/2>24ht_{1/2}>24\,\text{h}), contributing to prolonged antibacterial effects .

Cross-Reactivity and Side Chain Interactions

This compound’s R1 methoxyimino group is a key determinant of immunological cross-reactivity with other β-lactams :

GroupShared R1 Side ChainCross-Reactive Antibiotics
AMethoxyiminoCeftriaxone, Cefotaxime, Cefepime

Cross-reactivity arises from structural similarities recognized by IgE antibodies, particularly in patients with hypersensitivity to cephalosporins . In contrast, its unique R2 side chain (carboxypropyloxyimino) shows minimal cross-reactivity .

Degradation Pathways

This compound undergoes hydrolysis under specific conditions:

  • β-Lactam Ring Cleavage : Catalyzed by metallo-β-lactamases (MBLs) via nucleophilic water attack, forming inactive metabolites .

  • pH-Dependent Stability :

    • Stable at pH 5–7 (plasma environment).

    • Degrades rapidly in alkaline conditions (pH > 8), yielding descarbamoyl derivatives .

Enzyme Inhibition and Resistance

This compound resists hydrolysis by many β-lactamases but is susceptible to MBLs. Co-administration with β-lactamase inhibitors (e.g., clavulanic acid) restores activity against extended-spectrum β-lactamase (ESBL)-producing bacteria .

Inhibition Constants :

EnzymeKiK_i (μM)Mechanism
IMP-1 MBL3.5Competitive inhibition
VIM-2 MBL15Mixed inhibition

Metabolic Modifications

  • Hepatic Metabolism : Limited (<5%); primarily involves oxidative cleavage of the aminothiazole ring .

  • Renal Excretion : 80–90% excreted unchanged via glomerular filtration, with minor tubular secretion .

Scientific Research Applications

Clinical Efficacy

Cefodizime has demonstrated significant effectiveness in treating various infections, including:

  • Upper and Lower Respiratory Tract Infections : Clinical trials indicate that this compound is effective against both upper and lower respiratory tract infections, with success rates ranging from 80% to 100% when administered at doses of 1 to 4 grams daily for 7 to 10 days . Comparative studies show that its efficacy is on par with other third-generation cephalosporins like cefotaxime and cefuroxime .
  • Urinary Tract Infections : this compound has been shown to be particularly effective in treating uncomplicated urinary tract infections, achieving clinical success rates of 72% to 88% with single-dose therapy ranging from 0.25 to 1 gram . Its bactericidal action targets penicillin-binding proteins, leading to bacterial cell death .
  • Gonorrhea : The antibiotic is highly effective against Neisseria gonorrhoeae, achieving nearly 100% cure rates with single-dose intramuscular injections .

Table 1: Summary of Clinical Efficacy in Various Infections

Infection TypeDosage (g/day)Success Rate (%)Notes
Upper Respiratory Tract1-480-100Administered for 7-10 days
Lower Respiratory Tract1-480-100Comparative studies with other cephalosporins
Uncomplicated UTI0.25-172-88Single-dose therapy
Gonorrhea0.25-1~100Single-dose intramuscular injection

Immunomodulatory Effects

Research indicates that this compound may possess immunomodulatory properties that enhance its clinical efficacy beyond what is predicted from in vitro studies. For instance, it has been shown to stimulate the activity of neutrophils and increase the expression of toll-like receptor 4 in response to infections . This suggests that this compound not only acts as an antibiotic but also helps modulate the immune response, potentially improving outcomes in immunocompromised patients .

Pediatric Applications

This compound has been evaluated for safety and efficacy in pediatric populations. A study involving children treated with intravenous this compound revealed positive clinical outcomes across various infections, including pneumonia and urinary tract infections. The mean dosage administered was approximately 20.9 mg/kg, with treatment durations averaging one week . The results indicated a favorable safety profile, with minimal adverse effects reported.

Table 2: Pediatric Study Overview

Patient ConditionMean Dosage (mg/kg)Treatment Duration (weeks)Adverse Effects (%)
Pneumonia20.91Minimal
Urinary Tract Infection20.91Minimal
Other InfectionsVariesVariesMinimal

Safety Profile

This compound exhibits a tolerability profile similar to other antibiotics in its class, primarily presenting gastrointestinal and dermatological side effects . In extensive clinical evaluations, side effects were observed in approximately 3.79% of patients, with discontinuation due to adverse effects being rare .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess cefodizime's bactericidal activity against Gram-negative pathogens?

To evaluate bactericidal activity, design time-kill assays using standardized bacterial inocula (e.g., 10⁵–10⁶ CFU/mL) and measure reductions in viable counts over 24 hours. Include comparator antibiotics (e.g., cefotaxime) and test against β-lactamase-producing strains to assess stability. Use broth microdilution to determine MICs, referencing Clinical and Laboratory Standards Institute (CLSI) guidelines. Investigate penicillin-binding protein (PBP) affinity via competitive binding assays using radiolabeled antibiotics .

Q. How can researchers validate this compound's tissue penetration in preclinical models?

Employ physiologically based pharmacokinetic (PBPK) modeling to predict organ-to-plasma ratios, then validate using in vivo sampling (e.g., lung, kidney, or prostate tissue homogenates) in rodent models. Measure concentrations via HPLC-UV or LC-MS/MS, ensuring calibration with spiked matrices. Compare results to human-derived PBPK parameters to evaluate cross-species applicability .

Q. What analytical techniques are suitable for characterizing this compound sodium solvates?

Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify solvate stoichiometry. Confirm intermolecular interactions via FTIR and Raman spectroscopy. Powder X-ray diffraction (PXRD) can differentiate crystal structures between raw material and solvates. For dynamic moisture stability, expose samples to controlled humidity (e.g., 25–75% RH) and monitor structural changes .

Advanced Research Questions

Q. How can contradictions between in vitro MIC data and in vivo efficacy be reconciled for this compound?

Integrate immune modulation assays into experimental designs. For example, measure phagocyte oxidative burst (via chemiluminescence) and cytokine production (e.g., IL-1, IFN-γ) in immunocompromised animal models. Correlate bacterial clearance rates with immune parameter enhancement, as this compound’s efficacy in vivo often exceeds in vitro predictions due to its immunomodulatory thio-thiazolyl side chain .

Q. What methodological adjustments are required to study this compound pharmacokinetics in renally impaired populations?

Conduct population pharmacokinetic (PopPK) studies with stratified cohorts (e.g., creatinine clearance <30 mL/min). Use non-compartmental analysis (NCA) to calculate AUC and half-life extensions. Adjust dosing regimens iteratively using Monte Carlo simulations to achieve target exposure (e.g., %T > MIC). Include urinary recovery assays to quantify unchanged drug excretion .

Q. How can researchers elucidate the structural basis of this compound’s immunomodulatory properties?

Perform molecular dynamics simulations focusing on the thio-thiazolyl moiety’s interaction with immune cell receptors (e.g., TLRs). Validate findings using knockout murine models (e.g., MyD88⁻/⁻) to assess dependency on specific signaling pathways. Ex vivo assays, such as lymphocyte proliferation and NK cell activity, can quantify immune enhancement .

Q. What strategies optimize this compound stability in formulation studies?

Test excipient compatibility using isothermal stress testing (40°C/75% RH for 4 weeks). Monitor degradation products via UPLC-QTOF and assign structures using MS/MS fragmentation. For aqueous solutions, assess pH-dependent stability (5.5–7.5) and buffer capacity. Solvent choice (e.g., water/ethanol mixtures) significantly impacts crystallization behavior and must be optimized via ternary phase diagrams .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in protein binding measurements for this compound?

Use equilibrium dialysis with spiked human serum albumin (HSA) at physiological concentrations (40 g/L). Validate binding percentages across a concentration range (1–100 µg/mL) to account for saturable binding. Correct for nonspecific adsorption using blank dialysis membranes. Compare results with fluorescence quenching studies to assess HSA interaction sites .

Q. What statistical approaches are robust for analyzing this compound’s dose-response relationships in heterogeneous populations?

Apply nonlinear mixed-effects modeling (NONMEM) to handle inter-individual variability. Use Bayesian estimation for sparse sampling data. For immunomodulatory endpoints (e.g., phagocytosis rates), employ longitudinal mixed models with time-dependent covariates. Bootstrap resampling can confirm parameter robustness .

Properties

CAS No.

69739-16-8

Molecular Formula

C20H20N6O7S4

Molecular Weight

584.7 g/mol

IUPAC Name

7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12-

InChI Key

XDZKBRJLTGRPSS-ROTLSHHCSA-N

SMILES

CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O

Isomeric SMILES

CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O

Canonical SMILES

CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O

Appearance

Solid powder

Key on ui other cas no.

69739-16-8

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cefodizime
cefodizime disodium
cefodizime, dipotassium salt, (6R-(6alpha,7beta(Z)))-isomer
cefodizime, disodium salt, (6R-(6alpha,7beta(Z)))-isomer
HR 221
HR-221
Modivid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Amino-3-((5-carboxymethyl-4-methyl-1,3-thiazol-2-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Cefodizime
Reactant of Route 2
Cefodizime
Reactant of Route 3
Cefodizime
Reactant of Route 4
Cefodizime
7-Amino-3-((5-carboxymethyl-4-methyl-1,3-thiazol-2-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Cefodizime
Reactant of Route 6
Cefodizime

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